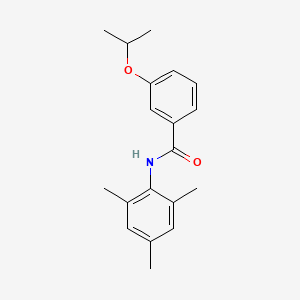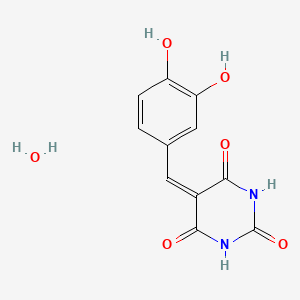![molecular formula C10H12N2O4S B5438968 N,N-dimethyl-2-[(4-nitrophenyl)sulfonyl]ethylenamine](/img/structure/B5438968.png)
N,N-dimethyl-2-[(4-nitrophenyl)sulfonyl]ethylenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-2-[(4-nitrophenyl)sulfonyl]ethylenamine, also known as DNSDE, is a chemical compound that has gained significant attention in the field of scientific research. DNSDE is a sulfonyl-containing amine that has been extensively studied for its potential use in various applications.
作用機序
N,N-dimethyl-2-[(4-nitrophenyl)sulfonyl]ethylenamine is known to react with primary amines to form stable sulfonamide derivatives. This reaction is based on the nucleophilic substitution of the amine group with the sulfonate group of this compound. The mechanism of action of this compound involves the formation of a covalent bond between the sulfonate group of this compound and the primary amine group of the substrate.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of amine oxidases, which are enzymes that catalyze the oxidation of primary amines to produce aldehydes and ammonia. This compound has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
実験室実験の利点と制限
N,N-dimethyl-2-[(4-nitrophenyl)sulfonyl]ethylenamine has several advantages as a reagent for lab experiments. It is stable and easy to handle, and it reacts selectively with primary amines. However, this compound has some limitations as well. It is not effective for the determination of secondary or tertiary amines, and it may react with other functional groups in the substrate.
将来の方向性
There are several future directions for the use of N,N-dimethyl-2-[(4-nitrophenyl)sulfonyl]ethylenamine in scientific research. One potential application is in the development of new drugs for the treatment of cancer. This compound has been shown to be effective in inducing apoptosis in cancer cells, and further research could lead to the development of new cancer therapies. Another potential application is in the development of new diagnostic tools for the detection of primary amines in biological samples. This compound could be used as a reagent in the development of new assays for the detection of amine oxidases or other enzymes that catalyze the oxidation of primary amines.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It has been studied for its potential use in various applications, including biochemistry and cancer research. This compound reacts selectively with primary amines and has several advantages as a reagent for lab experiments. However, it also has some limitations, and further research is needed to fully understand its potential applications.
合成法
N,N-dimethyl-2-[(4-nitrophenyl)sulfonyl]ethylenamine can be synthesized through a multistep process involving the reaction of 4-nitrobenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain the final this compound compound.
科学的研究の応用
N,N-dimethyl-2-[(4-nitrophenyl)sulfonyl]ethylenamine has been studied for its potential use in various scientific research applications. One of the most significant applications of this compound is in the field of biochemistry. This compound has been used as a reagent for the determination of primary amines in biological samples. It has also been used as a substrate for the enzymatic assay of amine oxidases.
特性
IUPAC Name |
(E)-N,N-dimethyl-2-(4-nitrophenyl)sulfonylethenamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-11(2)7-8-17(15,16)10-5-3-9(4-6-10)12(13)14/h3-8H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAPDNPPULYCRZ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5438885.png)
![3-[(2-bromo-4-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5438892.png)


![N-[2-(3-methylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B5438900.png)

![N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5438921.png)
![5-amino-3-[2-(2-chloro-5-nitrophenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5438923.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B5438928.png)
![N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5438933.png)
![2-methyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5438941.png)
![2-[3-(4-methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexanone](/img/structure/B5438949.png)
![4,6,6-trimethylbicyclo[3.1.1]heptan-2-one semicarbazone](/img/structure/B5438959.png)
![methyl 4-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-2-thiophenecarboxylate](/img/structure/B5438972.png)